molecular formula C24H32N2O5 B1676521 Metoserpate CAS No. 1178-28-5

Metoserpate

Cat. No. B1676521
CAS RN: 1178-28-5
M. Wt: 428.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metoserpate is a small molecule that belongs to the class of organic compounds known as yohimbine alkaloids . These are alkaloids containing the pentacyclic yohimban skeleton . The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor .


Molecular Structure Analysis

Metoserpate has a molecular formula of C24H32N2O5 . Its average molecular weight is 428.529 . The structure of Metoserpate includes a carbocyclic ring E, which is formed through C-17 to C-18 bond formation in a corynantheine precursor .

Relevant Papers

One relevant paper identified is "In Silico Identification of a Potential TNF-Alpha Binder Using a Structural Similarity: A Potential Drug Repurposing Approach to the Management of Alzheimer’s Disease" . This paper suggests that Metoserpate could potentially be repurposed for the management of Alzheimer’s disease .

Scientific Research Applications

Veterinary Use in Poultry

Metoserpate hydrochloride has been studied for its effectiveness in treating hysteria in replacement pullets (young hens). In a study conducted on fifteen flocks of pullets affected with hysteria, metoserpate hydrochloride was administered via drinking water, resulting in successful treatment of the condition (Reynolds & Maplesden, 1977).

Food Safety and Residue Analysis

Research in 2018 developed a method for detecting residues of metoserpate, along with other compounds, in pork, milk, and eggs. This method, using liquid chromatography-tandem mass spectrometry, ensures the safety of food products by detecting potentially harmful residues (Park et al., 2018).

Behavioral Studies in Chickens

A study on chickens revealed that metoserpate hydrochloride (Pacitran) reduced their susceptibility to tonic immobility, a fear-induced reaction. The research supports the hypothesis that fear underlies tonic immobility reactions in young chicks (Gallup, Nash, & Brown, 1971).

properties

IUPAC Name

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGCYQVKNKEGRQ-SXLQGMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048266
Record name Metoserpate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoserpate

CAS RN

1178-28-5
Record name Metoserpate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoserpate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metoserpate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOSERPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G4L02XQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
JA Park, AM Abd El‐Aty, W Zheng… - Biomedical …, 2018 - Wiley Online Library
In this work, a method was developed for the simultaneous determination of residual metoserpate, buquinolate and diclofenac in pork, milk, and eggs. Samples were extracted with 0.1…
F Tishler, HE Hagman, J Birecki… - Journal of Agricultural …, 1969 - ACS Publications
The fluorescent property of metoserpate after re-action with nitrous acid is utilized for its determina-tion in biological systems. Theprocedure can easily detect 5 ppb of drug. A general …
Number of citations: 2 pubs.acs.org
WA Reynolds, DC Maplesden - Avian Diseases, 1977 - JSTOR
Fifteen flocks of replacement pullets affected with hysteria were treated with metoserpate hydrochloride via the drinking water after water was withheld for an adequate period. The dose …
Number of citations: 1 www.jstor.org
AN Roehling - 1974 - vtechworks.lib.vt.edu
An attempt was made to study the effects of a tranquilizer (metoserpate hydrochloride), specifically designed for poultry, on the neonatal approach response of domestic chicks. …
Number of citations: 0 vtechworks.lib.vt.edu
EL Parker - The Veterinarian, 1969 - europepmc.org
Product report Pacitran (SU 9064)-(metoserpate hydrochloride)-tranquilizer for specific stresses in poultry. - Abstract - Europe PMC … Product report Pacitran (SU 9064)-(metoserpate …
Number of citations: 3 europepmc.org
GG Gallup, TS Rosen, CW Brown - Journal of Comparative and …, 1972 - psycnet.apa.org
… In a second experiment, the administration of a tranquilizer (metoserpate HC1) was shown to reduce the effects of conditioned fear on the resulting duration of immobility. The results …
Number of citations: 60 psycnet.apa.org
GG Gallup Jr, RF Nash, CW Brown - Psychonomic Science, 1971 - Springer
In terms of number of inductions needed to elicit the immobility response, chickens given metoserpate HCL (Pacitran) were found to be significantly less susceptible to immobility than …
Number of citations: 45 link.springer.com
R Dantzer - Veterinary pharmacology and Toxicology, 1983 - Springer
… , metoserpate hydrochloride, claimed to be a specific antifear agent II. Metoserpate reduced … However, this interpretation holds true only for metoserpate specifically relieving fear. This …
Number of citations: 1 link.springer.com
WA Montevecchi, GG Gallup Jr, WP Dunlap - Animal Behaviour, 1973 - Elsevier
… It has been shown that the administration of metoserpate hydrochloride (Pacitran) to pullets … or a 0.015 per cent concentration of metoserpate hydrochloride. These drug concentrations …
Number of citations: 58 www.sciencedirect.com
RS Hansen - Poultry Science, 1976 - Elsevier
… The plan was to pair control lots as they became hysterical, treating one with metoserpate … Metoserpate hydrochloride was administered in drinking water at 4 mg. per kg. of body …
Number of citations: 123 www.sciencedirect.com

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